2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

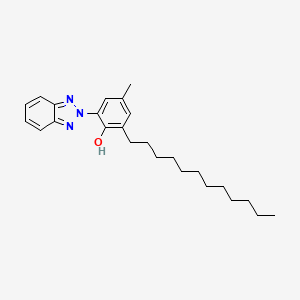

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol physical properties

An In-depth Technical Guide to the Physical Properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining a Key UV Absorber

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, identified by its CAS Number 125304-04-3 , is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class of stabilizers.[1][2][3] It is commercially recognized under trade names such as Tinuvin® 571 and PowerSorb™ 571.[4][5] This technical guide provides an in-depth analysis of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices, tailored for researchers and professionals in materials science and drug development.

A notable point of clarification pertains to its chemical nomenclature. While occasionally referred to as a "benzothiazole" derivative in some databases, the CAS number, molecular formula (C25H35N3O), and extensive manufacturer literature definitively identify the heterocyclic moiety as benzotriazole .[1][4] This distinction is critical as the benzotriazole structure is fundamental to its mechanism of action.

The primary function of this molecule is to protect organic substrates—such as plastics, coatings, and adhesives—from degradation caused by exposure to UV radiation.[5][6][7] It achieves this by absorbing harmful UV light and dissipating the energy as harmless thermal energy, thereby preventing the photo-oxidation that leads to color change, cracking, and loss of mechanical integrity in materials.[8][9]

Part 1: Core Physical and Chemical Properties

A significant discrepancy exists in publicly available data regarding the physical state of this compound. While some chemical aggregators list a melting point above 350 °C, suggesting a solid, this is contradicted by definitive technical data sheets from manufacturers like BASF and Tintoll, which classify the material as a yellow liquid at ambient temperatures.[4][5][6] The liquid form is consistent with the presence of a long, branched dodecyl alkyl chain, which disrupts intermolecular packing and lowers the melting point. For the purposes of this guide and all practical applications, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol should be considered a liquid.

The following table summarizes its key physical properties based on the most reliable sources.

| Property | Value | Source(s) |

| CAS Number | 125304-04-3 | [1][2][3] |

| Molecular Formula | C25H35N3O | [1][4] |

| Molecular Weight | 393.56 g/mol | [1][2][10] |

| Appearance | Yellow Liquid | [4] |

| Density | 0.911 g/mL at 25 °C | [2][10][11][12] |

| Refractive Index | n20/D 1.574 | [2][12] |

| Volatility | Low | [4][7][13] |

| Water Solubility | Insoluble | |

| Solvent Solubility | Highly soluble in many organic solvents, monomers, and intermediates. | [4][13] |

Part 2: Structure-Property Relationships and Mechanism of Action

The efficacy of a UV absorber is intrinsically linked to its physical properties, which are dictated by its molecular structure.

-

UV Absorption: The core 2-(2'-hydroxyphenyl)benzotriazole structure is the functional chromophore. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the triazole ring. This excited-state keto-tautomer then relaxes back to its ground state via non-radiative decay, releasing the energy as heat. This efficient cycle allows the molecule to dissipate large amounts of UV energy without degrading itself or the host material.[9]

-

Liquidity and Compatibility: The long, C12 dodecyl chain is a critical structural feature. It acts as a "solubilizing" group, preventing crystallization and rendering the compound a liquid. This ensures excellent miscibility with a wide range of organic polymers and solvents.[14][15] High compatibility is essential for an additive, as it prevents phase separation, "blooming" (migration to the surface), and loss of optical clarity in the final product.[14]

-

Low Volatility: The relatively high molecular weight (393.56 g/mol ) and the dodecyl tail contribute to the compound's low vapor pressure.[7][13] This is a crucial attribute for materials that are processed at high temperatures, such as in extrusion or injection molding, ensuring the stabilizer is not lost during manufacturing.[16]

Part 3: Methodologies for Physical Property Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections describe detailed, step-by-step methodologies for characterizing the key physical properties of this liquid UV absorber.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is essential for determining the thermal stability and decomposition profile of a polymer additive. This data confirms the maximum processing temperature the material can withstand without significant mass loss, a critical parameter for its application in polymer processing. A nitrogen atmosphere is used to study the inherent thermal decomposition, preventing oxidative reactions that would occur in air.

Detailed Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the liquid 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol into a ceramic or platinum TGA pan.

-

Atmosphere and Flow Rate: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time.[17]

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T_d5). This value represents the upper limit for processing temperatures.

-

The resulting TGA curve provides a quantitative measure of the additive's volatility and thermal stability.[18]

-

Visualization of TGA Workflow:

UV-Visible Absorbance Characterization

Expertise & Rationale: The primary function of a UVA is defined by its ability to absorb UV light. UV-Vis spectroscopy is the definitive technique to quantify this property. It measures the wavelengths at which the molecule absorbs light and the intensity of that absorption. The resulting spectrum, particularly the wavelength of maximum absorbance (λ_max), confirms its suitability for protecting materials from specific ranges of UV radiation. A non-polar solvent like cyclohexane is often chosen because its UV cutoff is low (~210 nm) and it minimizes solute-solvent interactions that could shift the absorbance peaks.

Detailed Protocol:

-

Solution Preparation:

-

Accurately prepare a stock solution of the UVA in a suitable spectroscopic-grade solvent (e.g., cyclohexane or chloroform) at a concentration of ~100 mg/L.

-

From the stock solution, prepare a dilute solution (e.g., 10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

-

Perform a baseline correction across the desired wavelength range (e.g., 250 nm to 500 nm) to zero the instrument.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with the dilute UVA solution before filling it with the solution.

-

Place the sample cuvette in the sample beam path and the solvent-filled reference cuvette in the reference path.

-

Scan the sample from 500 nm down to 250 nm.

-

-

Data Analysis:

-

Plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λ_max). For hydroxyphenyl benzotriazoles, strong absorption is expected in the 300-400 nm range.[9]

-

Crucially, confirm that absorbance is minimal to zero above 400 nm to ensure the additive does not impart color to the final product.[17]

-

Visualization of UV-Vis Spectroscopy Workflow:

Solubility and Polymer Compatibility Assessment

Expertise & Rationale: The practical utility of an additive hinges on its solubility and compatibility within the target polymer matrix.[14][15] A simple visual assessment protocol can rapidly screen for solubility in various solvents. For polymer compatibility, a film-casting method provides direct evidence of miscibility. Any haziness or surface blooming in the final film indicates poor compatibility. This validation is crucial for predicting the long-term performance and optical properties of the stabilized material.

Detailed Protocol:

-

Solvent Solubility Screening:

-

To a series of vials, add 1 mL of various solvents relevant to potential applications (e.g., toluene, ethyl acetate, acetone, isopropanol).

-

Add the liquid UVA dropwise with stirring until a concentration of 5% w/v is reached.

-

Let the solutions stand for 1 hour at room temperature.

-

Visually inspect for clarity. A clear, single-phase solution indicates solubility. Cloudiness or phase separation indicates insolubility or limited solubility.

-

-

Polymer Compatibility (Film Casting):

-

Select a host polymer (e.g., polymethyl methacrylate - PMMA). Dissolve 1g of PMMA in 10 mL of a suitable solvent (e.g., toluene) to create a 10% solution.

-

Prepare two identical polymer solutions.

-

To one solution, add the UVA to achieve a concentration of 2% relative to the polymer weight (i.e., add 20 mg of the UVA). The other solution will serve as the control.

-

Stir both solutions until homogeneous.

-

Cast each solution onto a clean glass slide using a doctor blade to ensure uniform thickness.

-

Allow the solvent to evaporate completely in a ventilated hood.

-

-

Analysis:

-

Visually and microscopically compare the clarity of the two films. The film containing the UVA should be as clear as the control film.

-

Any observed haze, opacity, or crystalline structures on the surface indicates poor compatibility.

-

Visualization of Compatibility Workflow:

Conclusion

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3) is a liquid UV absorber whose physical properties are optimally tailored for its function as a material stabilizer. Its liquid state, low volatility, and high solubility—all conferred by the dodecyl side chain—ensure excellent compatibility and permanence in a wide array of organic media. Its benzotriazole core provides an efficient mechanism for dissipating UV radiation with minimal degradation. A thorough understanding and accurate characterization of these physical properties, using the robust methodologies detailed herein, are paramount for researchers developing long-lasting polymers, coatings, and light-sensitive formulations.

References

-

3M. Safety Data Sheet. Available at: [Link] (Accessed January 16, 2026).

-

Brazil-Prof. Material Safety Data Sheet (MSDS). Available at: [Link] (Accessed January 16, 2026).

-

Air Wick. Safety data sheet of Plug-in diffuser - Creamy Pumpkin. Available at: [Link] (Accessed January 16, 2026).

-

Krackeler Scientific, Inc. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Available at: [Link] (Accessed January 16, 2026).

-

MPI Chemie. UV-571 - UV Absorber. Available at: [Link] (Accessed January 16, 2026).

-

UL Prospector. Tinuvin® 571. Available at: [Link] (Accessed January 16, 2026).

-

Tintoll. 2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3. Available at: [Link] (Accessed January 16, 2026).

-

MethodsX. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils. Available at: [Link] (Accessed January 16, 2026).

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available at: [Link] (Accessed January 16, 2026).

-

Process Insights. APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Available at: [Link] (Accessed January 16, 2026).

-

University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link] (Accessed January 16, 2026).

-

Process Insights. Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Available at: [Link] (Accessed January 16, 2026).

-

Chemistry For Everyone. How Does DSC Measure The Melting Point (Tm) Of Polymers?. Available at: [Link] (Accessed January 16, 2026).

-

ResearchGate. UV Absorber Permanence and Coating Lifetimes. Available at: [Link] (Accessed January 16, 2026).

-

ScienceDirect. Polymer additives and solubility parameters. Available at: [Link] (Accessed January 16, 2026).

-

Polymer Science Learning Center. Differential Scanning Calorimetry. Available at: [Link] (Accessed January 16, 2026).

-

Prof Steven Abbott. Polymer Solubility | Practical Solubility Science. Available at: [Link] (Accessed January 16, 2026).

-

Polymer Chemistry Characterization Lab. Sample Preparation – DSC. Available at: [Link] (Accessed January 16, 2026).

-

National Institutes of Health (NIH). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Available at: [Link] (Accessed January 16, 2026).

-

Kinam Park. SOLUBILITY OF POLYMERS. Available at: [Link] (Accessed January 16, 2026).

-

Defense Technical Information Center (DTIC). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link] (Accessed January 16, 2026).

-

SciSpace. Characterization of Selective Solar Absorbers Experimental and Theoretical Modeling. Available at: [Link] (Accessed January 16, 2026).

-

ResearchGate. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Available at: [Link] (Accessed January 16, 2026).

-

Arkivoc. Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Available at: [Link] (Accessed January 16, 2026).

-

HunterLab. Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Available at: [Link] (Accessed January 16, 2026).

-

ResearchGate. TG (a) and DTG (b) curves of UVAs. Available at: [Link] (Accessed January 16, 2026).

-

Partners in Chemicals. Omnistab Benzotriazole UV absorbers. Available at: [Link] (Accessed January 16, 2026).

-

ResearchGate. Thermogravimetric analysis (TGA) thermograms for the ultraviolet (UV)-cured hybrid films. Available at: [Link] (Accessed January 16, 2026).

- Google Patents. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product.

-

Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. Available at: [Link] (Accessed January 16, 2026).

-

NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link] (Accessed January 16, 2026).

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol | Krackeler Scientific, Inc. [krackeler.com]

- 3. mpi.eu [mpi.eu]

- 4. This compound CAS No. 125304-04-3 | Tintoll [uvabsorber.com]

- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 7. specialchem.com [specialchem.com]

- 8. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. partinchem.com [partinchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sigma Aldrich 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. This compound | 125304-04-3 [chemicalbook.com]

- 13. TINUVIN 571 | 23328-53-2 [chemicalbook.com]

- 14. kinampark.com [kinampark.com]

- 15. kinampark.com [kinampark.com]

- 16. newtopchem.com [newtopchem.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol: Properties, Synthesis, and Application as a UV Absorber

Abstract: This technical guide provides a comprehensive overview of the liquid benzotriazole ultraviolet (UV) absorber, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS No. 125304-04-3). Targeted at researchers, scientists, and professionals in drug development and material science, this document details the molecule's physicochemical properties, mechanism of action, a representative synthesis protocol, and a standardized methodology for evaluating its efficacy in polymer systems. The guide emphasizes the scientific principles behind its function and application, ensuring a deep, actionable understanding for professionals in the field.

Introduction

The relentless assault of ultraviolet radiation poses a significant threat to the durability and aesthetic integrity of polymeric materials. This photo-oxidative degradation leads to undesirable outcomes such as discoloration, loss of gloss, cracking, and a decline in mechanical properties.[1] To counteract these effects, the integration of UV absorbers is a critical strategy in material formulation. Among the most effective classes of UV stabilizers are the hydroxyphenyl benzotriazoles.

This guide focuses on a key member of this class: 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol , commercially known under trade names like Tinuvin® 571.[2][3] Its liquid form, low volatility, and excellent solubility in various polymers and organic solvents make it a highly versatile and efficient stabilizer.[4]

A Note on Nomenclature: The CAS Number 125304-04-3 and associated literature predominantly refer to the benzotriazole structure. The user-specified term "benzothiazol" is considered a likely transcription error, and this guide will proceed with the scientifically validated benzotriazole structure.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is essential for its effective application. The long dodecyl chain enhances its compatibility and permanence within nonpolar polymer matrices, reducing the likelihood of leaching over the product's lifespan.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₅N₃O | [6] |

| Molecular Weight | 393.56 g/mol | [6] |

| CAS Number | 125304-04-3 | [6] |

| Appearance | Yellowish, viscous liquid | [7] |

| Density | ~0.911 g/mL at 25 °C | [8] |

| Solubility | Insoluble in water (<0.01 ppm at 20 °C); Soluble in various organic solvents (e.g., acetone, toluene, hexane) | |

| Refractive Index | n20/D ~1.574 | [8] |

| Boiling Point | > 350 °C | [8] |

| Volatility | Low | [3] |

Expected Spectroscopic Characteristics

While specific spectra are proprietary, the molecular structure allows for the prediction of key analytical signatures:

-

¹H NMR: Expected signals would include distinct aromatic protons from the benzotriazole and phenol rings, a singlet for the methyl group, a broad singlet for the phenolic hydroxyl proton (which may be absent if exchanged), and a complex series of aliphatic signals corresponding to the twelve-carbon dodecyl chain.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons in both ring systems, a peak for the methyl carbon, and a series of peaks in the aliphatic region for the dodecyl chain.

-

UV-Vis Spectroscopy: As a UV absorber, the compound is designed to have strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, typically between 300 and 400 nm, with minimal absorbance in the visible spectrum to avoid imparting color to the substrate.[9][10]

Mechanism of Photostabilization

The efficacy of hydroxyphenyl benzotriazole UV absorbers stems from their ability to undergo an ultrafast, reversible photochemical process that harmlessly dissipates UV energy. This mechanism, known as Excited-State Intramolecular Proton Transfer (ESIPT), prevents the high-energy photons from initiating degradation pathways in the host polymer.[11]

The core process can be broken down into four key steps:

-

UV Absorption: The molecule, in its stable ground state (enol form), absorbs a high-energy UV photon, transitioning to an excited state.

-

Intramolecular Proton Transfer: In this excited state, a proton rapidly transfers from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. This tautomerization forms an unstable, high-energy keto-type structure.

-

Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state, releasing the absorbed energy as low-energy heat (vibrational energy). This decay pathway is non-radiative, meaning it does not emit light (fluorescence or phosphorescence), which could potentially sensitize other molecules.

-

Reverse Proton Transfer: The molecule then rapidly reverts to its original, stable enol form, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons in its lifetime without being consumed.

Caption: The ESIPT mechanism of a benzotriazole UV absorber.

Synthesis Pathway and Protocol

The synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazoles is a well-established multi-step process in industrial organic chemistry. The general pathway involves the formation of an azo dye intermediate, followed by a reductive cyclization to create the benzotriazole ring.[12][13]

Synthesis Workflow

Caption: General workflow for synthesizing hydroxyphenyl benzotriazoles.

Representative Laboratory Protocol

This protocol is representative of the synthesis of hydroxyphenyl benzotriazoles and is adapted from established chemical patent literature.[13] Causality: Each step is designed to precisely control the reaction to maximize yield and purity.

-

Safety Precaution: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Azo Coupling

-

Rationale: A diazonium salt is first formed from 2-nitroaniline under cold conditions to prevent its decomposition. This electrophilic salt is then immediately reacted with the electron-rich phenol to form the stable azo compound.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-nitroaniline to a solution of concentrated sulfuric acid, maintaining the temperature below 40°C.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C. Stir for 60 minutes to ensure complete formation of the diazonium salt.

-

In a separate vessel, dissolve 6-dodecyl-4-methylphenol in an aqueous solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the phenol solution, maintaining the temperature below 10°C. The appearance of a deep color indicates the formation of the azo compound.

-

Stir for 3-4 hours, allowing the reaction to complete. The resulting azo intermediate can be isolated by filtration.

-

Step 2: Reductive Cyclization

-

Rationale: The nitro group of the azo intermediate is selectively reduced. The resulting amino group then undergoes an intramolecular cyclization to form the thermodynamically stable five-membered benzotriazole ring.

-

Procedure:

-

Suspend the azo intermediate from Step 1 in a mixture of an alcohol solvent (e.g., methanol or isopropanol) and aqueous sodium hydroxide.

-

Heat the mixture to 60-70°C.

-

Slowly and portion-wise, add zinc powder to the heated suspension. This is an exothermic reaction; careful addition is critical to control the temperature.

-

After the addition is complete, reflux the mixture for 4-6 hours until the color of the azo compound disappears.

-

Cool the mixture and filter to remove zinc salts.

-

Acidify the filtrate with an acid (e.g., sulfuric acid) to precipitate the crude product.

-

Step 3: Purification

-

Rationale: Purification is necessary to remove unreacted starting materials and inorganic salts, yielding a product with the high purity required for industrial applications.

-

Procedure:

-

The crude product is isolated and can be purified by recrystallization from a suitable solvent or by vacuum distillation, owing to its liquid nature, to yield the final high-purity product.

-

Application and Performance Evaluation

The primary application of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is as a light stabilizer in a wide array of polymers, including thermoplastic polyurethanes (TPU), polyvinyl chloride (PVC), polyesters (PET, PBT), and coatings.[4] Its efficacy is typically evaluated using accelerated weathering protocols.

Experimental Protocol: Efficacy Testing in a Polymer Coating

This protocol outlines a standard method for incorporating the UV absorber into a clear coat and evaluating its performance based on international standards like ASTM G154.[14][15]

1. Formulation:

-

Prepare a control clear coat formulation without any UV stabilizer.

-

Prepare a test formulation by incorporating 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol at a specified loading level (e.g., 1.0% by weight relative to total resin solids).

-

Rationale: The liquid nature of the stabilizer allows for easy incorporation via simple mixing into the liquid resin or solvent system before application. A control sample is crucial for a valid comparison.

2. Sample Preparation:

-

Apply both the control and test formulations to standardized test panels (e.g., aluminum or steel Q-panels) using a drawdown bar to ensure a uniform film thickness.

-

Cure the panels according to the coating manufacturer's specifications (e.g., time and temperature).

-

Measure baseline color (using a spectrophotometer for CIELAB Lab* values) and gloss (using a 60° gloss meter) for all panels before exposure.[16]

3. Accelerated Weathering:

-

Place the prepared panels in an accelerated weathering chamber (e.g., a QUV tester) according to ASTM G154.

-

Select a test cycle that simulates the intended end-use environment. A common cycle includes alternating periods of UV exposure (using UVA-340 lamps to simulate sunlight) and moisture condensation.[17]

-

Example Cycle: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15]

4. Performance Evaluation:

-

At periodic intervals (e.g., 250, 500, 1000 hours), remove the panels from the chamber.

-

Measure the color (ΔE*) and gloss of the exposed panels.

-

Analysis: Compare the change in color (ΔE) and the percent gloss retention of the test panel to the control panel. A significantly lower ΔE and higher gloss retention in the stabilized sample demonstrate the efficacy of the UV absorber.

Safety and Handling

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is an industrial chemical and requires appropriate handling procedures.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Environmental Hazards: The substance is classified as toxic or harmful to aquatic life with long-lasting effects. Avoid release into the environment.[9]

-

Storage: Store in a cool, dry place in tightly sealed containers away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a high-performance liquid UV absorber that plays a crucial role in protecting a wide range of polymeric materials from photodegradation. Its efficacy is rooted in a well-understood photophysical mechanism of harmless energy dissipation. By understanding its properties, synthesis, and application testing methodologies, researchers and formulators can effectively leverage this molecule to develop more durable, long-lasting products capable of withstanding the rigors of environmental exposure.

References

-

Alfa Chemistry. (n.d.). Accelerated Weathering Testing. Polymer stabilizers. Retrieved from [Link]

-

Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. Retrieved from [Link]

-

Raytop Chemical. (2022, July 12). How do UV absorbers work?. Retrieved from [Link]

-

Smithers. (n.d.). Weathering and UV Testing | Environmental Resistance Testing. Retrieved from [Link]

-

Applied Technical Services. (n.d.). ASTM G154 Testing. Retrieved from [Link]

-

Testronix. (2025, July 23). 5 Common ASTM Standards for UV Weathering Test. Presto Enviro. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 125304-04-3 | 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. Retrieved from [Link]

-

MDPI. (n.d.). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]

-

Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from [Link]

-

Testronix. (2025, June 13). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. Retrieved from [Link]

-

Pacorr. (2025, June 7). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. Retrieved from [Link]

-

Tsai, Y.-L., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2475. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear - Substance Details. Retrieved from [Link]

- Google Patents. (n.d.). WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers.

- Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

-

Krackeler Scientific, Inc. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Retrieved from [Link]

Sources

- 1. 2-(2H-benzotriazol-2-yl)- 6-dodecyl-4 (125304-04-3) | PSC [substances.ineris.fr]

- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 3. TINUVIN 571 | 23328-53-2 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. testinglab.com [testinglab.com]

- 7. performanceadditives.us [performanceadditives.us]

- 8. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol 125304-04-3 [sigmaaldrich.com]

- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 10. Materials Technology Limited [drb-mattech.co.uk]

- 11. Enhancing polymer durability with UV accelerated weathering testers [testronixinstruments.com]

- 12. WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents [patents.google.com]

- 13. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

- 14. atslab.com [atslab.com]

- 15. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]

- 16. smithers.com [smithers.com]

- 17. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol solubility data

An In-Depth Technical Guide to the Solubility of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol

A Note on Chemical Identity: The CAS Number 125304-04-3 is overwhelmingly associated in commercial and scientific literature with the compound 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol , a widely used liquid UV absorber often known by trade names such as Tinuvin® 571. While the user's query mentioned the "benzothiazol" variant, the substantive and verifiable solubility data pertains to the benzotriazole analogue. For the purposes of scientific integrity and to provide actionable data, this guide focuses on the well-documented benzotriazole compound.

Introduction

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a liquid ultraviolet light absorber (UVA) of the hydroxyphenyl-benzotriazole class. Its primary function is to protect a wide array of materials—from plastics and coatings to adhesives and elastomers—from degradation caused by exposure to UV radiation.[1][2][3][4] The efficacy and versatility of a liquid additive are fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in various media is critical for formulation scientists and researchers to ensure product stability, prevent phase separation, and achieve optimal performance and longevity of the end product.

This technical guide provides a comprehensive overview of the solubility of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, grounded in its molecular structure. It presents quantitative solubility data, details the authoritative experimental protocols for solubility verification, and explains the causal relationships between the compound's structure and its behavior in different solvent systems.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is a direct consequence of its molecular structure. This molecule possesses a distinct amphipathic character, which is key to its function and solubility profile.

-

Polar Head: The hydroxyphenyl-benzotriazole group is the polar, chromophoric part of the molecule. This moiety is responsible for absorbing harmful UV radiation and dissipating it as harmless thermal energy. Its polarity offers some affinity for more polar solvents.

-

Nonpolar Tail: The long, C12 dodecyl chain is a significant nonpolar, aliphatic group. This tail imparts high lipophilicity (oil-loving character) to the molecule.

Causality of Solubility: The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. In this case, the large, nonpolar dodecyl group dominates the molecule's overall character. This structural feature is the primary driver for its excellent solubility in nonpolar organic solvents and its extremely low solubility in highly polar solvents like water. The dodecyl chain effectively shields the polar head, allowing the molecule to integrate seamlessly into organic matrices such as polymers, resins, and nonpolar solvents.

Below is a summary of the key physicochemical properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 125304-04-3 | [1][5] |

| Molecular Formula | C₂₅H₃₅N₃O | [1][5][6] |

| Molecular Weight | 393.56 g/mol | [6][7] |

| Appearance | Light yellow liquid | [1][8][9] |

| Density | ~0.911 g/mL at 25 °C | [4] |

| Refractive Index | n20/D ~1.574 | [4] |

| Water Solubility | <0.01 ppm at 20 °C (practically insoluble) | [5][10] |

Part 2: Quantitative Solubility Data

Quantitative data confirms the predictions based on molecular structure. The compound exhibits extremely high solubility in a range of common organic solvents, making it a versatile additive in many industrial applications.[9][11] Conversely, its aqueous solubility is negligible.

The following table summarizes the available quantitative solubility data at 20 °C.

| Solvent | Classification | Solubility (wt. % in solution) | Reference(s) |

| Water | Highly Polar, Protic | < 0.000001 % (<0.01 ppm) | [6][7][12] |

| n-Hexane | Nonpolar | 50% | [6][12][13] |

| Toluene | Nonpolar, Aromatic | 50% | [6][12][13] |

| Acetone | Polar, Aprotic | 50% | [6][12][13] |

| Ethyl Acetate | Moderately Polar, Aprotic | 50% | [6][12][13] |

| Chloroform | Moderately Polar, Aprotic | 50% | [6][12][13] |

| Methylene Chloride | Moderately Polar, Aprotic | 50% | [6][12][13] |

A solubility of "50 wt. %" indicates that at 20 °C, a saturated solution consists of 50% of the UV absorber and 50% of the solvent by weight. This represents exceptionally high solubility and is a key enabling characteristic for its use in high-concentration masterbatches and formulations.

Part 3: Experimental Protocol for Solubility Determination

While data is available for common solvents, researchers may need to determine the solubility in proprietary solvent blends, monomers, or polymer systems. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility. This protocol is a self-validating system as it is designed to achieve a true equilibrium state.

The overall workflow involves achieving equilibrium between the solute and solvent, followed by separating the saturated solution and accurately measuring the solute concentration using a suitable analytical technique like UV-Vis Spectrophotometry or HPLC.

Caption: General workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Protocol: Shake-Flask Method

1. Preparation and Saturation:

- Rationale: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, representing true thermodynamic equilibrium. Using excess solid ensures saturation is reached.

- Step 1: Add an excess amount of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol to a known volume or weight of the test solvent in a sealed, airtight glass vial. "Excess" means enough solid material remains undissolved at the end of the experiment.

- Step 2: Place the vial in a constant-temperature shaker bath (e.g., 20.0 ± 0.5 °C).

- Step 3: Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary studies can confirm the minimum time required.

- Step 4: After agitation, allow the vials to rest in the constant-temperature bath for at least 24 hours for the undissolved material to sediment, leaving a clear supernatant.

2. Sample Analysis Workflow (HPLC Method)

- Rationale: High-Performance Liquid Chromatography (HPLC) is a highly accurate and specific method for quantification. It physically separates the compound of interest from any potential impurities before measurement, ensuring trustworthy data.

- Step 5 (Sampling): Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

- Step 6 (Filtration): Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is critical to remove any microscopic undissolved particles.

- Step 7 (Dilution): Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the linear range of the calibration curve.

- Step 8 (Quantification): Inject the diluted sample into a calibrated HPLC system equipped with a UV detector. Given the compound's structure, a C18 reverse-phase column is appropriate, with a mobile phase of acetonitrile/water or methanol/water. The concentration is determined by comparing the peak area to a pre-established calibration curve.

A[label="Filtered Saturated\nSolution", fillcolor="#4285F4"];

B[label="Precise Volumetric\nDilution", fillcolor="#34A853"];

C [label="Injection into\nHPLC System", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Separation on\nC18 Column", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="UV Detection &\nPeak Area Integration", fillcolor="#EA4335"];

F [label="Concentration Calculation\n(vs. Calibration Curve)", fillcolor="#EA4335"];

A -> B -> C -> D -> E -> F;

}

Caption: Experimental workflow for solubility quantification using HPLC.

Conclusion

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3) is a high-performance liquid UV absorber whose utility is underpinned by its exceptional solubility profile. Driven by its long dodecyl chain, it is practically insoluble in water but demonstrates very high solubility (50 wt. %) in a wide range of organic solvents, including nonpolar hydrocarbons and more polar aprotic systems.[6][7][12][13] This comprehensive solubility allows for its easy incorporation into solvent-based coatings, adhesives, and polymer melts without risk of leaching or precipitation. For novel formulations, the standardized isothermal shake-flask method coupled with precise analytical techniques like HPLC provides a robust framework for generating reliable and reproducible solubility data, ensuring the development of stable and durable end-products.

References

- Baoxu Chemical. (n.d.). BX UV 571, CAS 125304-04-3 Factory.

- Tintoll. (n.d.). PowerSorb 571 Benzotriazole UV Absorber 125304 04 3.

- BASF. (n.d.). Tinuvin® 571.

- IMCD United States. (n.d.). TINUVIN 571 - BASF.

- ChemicalBook. (n.d.). TINUVIN 571 CAS#: 23328-53-2.

- ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.

- ChemicalBook. (n.d.). 125304-04-3 | CAS DataBase.

- ChemicalBook. (n.d.). This compound CAS 125304-04-3.

- Guidechem. (n.d.). This compound.

- SpecialChem. (2024, January 31). Tinuvin® 571 - UV Absorber for Polymer Protection.

- Krackeler Scientific, Inc. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.

- The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.

- Tintoll. (n.d.). This compound CAS No. 125304-04-3.

- BTC Europe. (n.d.). Coatings that stay looking good.

- Sigma-Aldrich. (n.d.). Compare 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol and similar items.

- U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.

- Sigma-Aldrich. (n.d.). Product Page for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.

- Sigma-Aldrich. (n.d.). Safety and Properties for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 4. This compound | 125304-04-3 [chemicalbook.com]

- 5. This compound CAS#: 125304-04-3 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-(2 H -苯并三唑-2-基)-6-十二基-4-甲基苯酚 | Sigma-Aldrich [sigmaaldrich.com]

- 8. uvabsorber.com [uvabsorber.com]

- 9. This compound CAS No. 125304-04-3 | Tintoll [uvabsorber.com]

- 10. 125304-04-3 | CAS DataBase [m.chemicalbook.com]

- 11. specialchem.com [specialchem.com]

- 12. 2-(2 H -苯并三唑-2-基)-6-十二基-4-甲基苯酚 | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol | Krackeler Scientific, Inc. [krackeler.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol

Abstract

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, hereafter referred to as BZDP, is a multifunctional organic compound primarily utilized as a high-performance ultraviolet (UV) light absorber and antioxidant. Its molecular architecture, featuring a hydroxyphenyl group bonded to a benzotriazole moiety, endows it with a dual-action protective mechanism. This guide elucidates the core physicochemical processes that underpin its function: a highly efficient, photostable UV absorption cycle mediated by Excited-State Intramolecular Proton Transfer (ESIPT), and a potent antioxidant capacity driven by the hindered phenolic group. We will explore the causality behind these mechanisms, present detailed experimental protocols for their evaluation, and discuss the compound's toxicological profile based on available data. This document serves as a comprehensive technical resource for professionals engaged in materials science, industrial chemistry, and stabilizer development.

Introduction and Chemical Identity

BZDP is a member of the hydroxyphenyl benzotriazole (HBT) class of UV absorbers, which are critical additives in polymers, coatings, cosmetics, and industrial fluids to prevent degradation caused by exposure to UV radiation and oxidative stress. The molecule's efficacy stems from its unique combination of a UV-absorbing benzotriazole core, a radical-scavenging phenolic group, and a long dodecyl chain that ensures high solubility in organic media and low volatility.

Table 1: Chemical and Physical Properties of BZDP

| Property | Value | Reference(s) |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol | Sigma-Aldrich |

| CAS Number | 125304-04-3 (for branched and linear dodecyl) | Sigma-Aldrich |

| Molecular Formula | C₂₅H₃₅N₃O | Sigma-Aldrich |

| Molecular Weight | 393.56 g/mol | Sigma-Aldrich |

| Appearance | Yellow, viscous liquid | Tintoll |

| Solubility | Insoluble in water; soluble in organic solvents (toluene, etc.) | Sigma-Aldrich |

| Density | ~0.911 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | >545 °C at 760 mmHg | Echemi |

| Flash Point | >230 °F (>110 °C) | Sigma-Aldrich |

Core Mechanism of Action: A Dual-Pronged Approach

The protective capabilities of BZDP are not monolithic; they arise from two distinct, yet complementary, chemical processes occurring within the same molecule.

UV Absorption via Excited-State Intramolecular Proton Transfer (ESIPT)

The primary function of BZDP is to intercept harmful UV radiation and dissipate the energy as harmless thermal energy. This is achieved through a rapid and reversible photochemical cycle known as ESIPT.[1] The structural arrangement of the phenolic hydroxyl group in close proximity to a nitrogen atom on the benzotriazole ring is critical for this process.[2]

The ESIPT Cycle:

-

Ground State (Enol Form): In its normal state, the molecule exists in an "enol" tautomeric form, stabilized by an intramolecular hydrogen bond.

-

UV Photon Absorption: Upon absorbing a UV photon (typically in the 300-400 nm range), the molecule is promoted to an electronically excited state (S1).[3] This excitation triggers a charge transfer from the electron-rich phenol ring to the benzotriazole ring.[4][5]

-

Ultrafast Proton Transfer: In the excited state, the basicity of the benzotriazole nitrogen increases, leading to an almost instantaneous (femtosecond to picosecond timescale) transfer of the phenolic proton to the nitrogen atom.[2] This creates an excited "keto" tautomer.

-

Non-Radiative Decay: The excited keto form is unstable and rapidly decays back to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat into the surrounding matrix.[6]

-

Reverse Proton Transfer: Once in the ground state, the keto form is energetically unfavorable, and the proton rapidly transfers back to the phenolic oxygen, regenerating the original enol structure.

This entire cycle is exceptionally fast and efficient, allowing a single molecule of BZDP to dissipate the energy of thousands of UV photons without undergoing significant chemical degradation, which accounts for its high photostability.[3]

Caption: The ESIPT cycle of BZDP for UV photostabilization.

Antioxidant Activity via Hindered Phenol Radical Scavenging

Independent of its UV absorption capability, BZDP acts as a primary antioxidant. This function is attributed to its hindered phenolic structure, which is analogous to well-known antioxidants like Butylated Hydroxytoluene (BHT).[7][8] Oxidative degradation in materials is a chain reaction propagated by highly reactive free radicals (R•). Hindered phenols interrupt this cycle.

The Radical Scavenging Mechanism:

-

Chain Initiation: Heat, light, or impurities can cause the formation of an initial free radical (R•) within a material.

-

Chain Propagation: This radical reacts with oxygen to form a peroxyl radical (ROO•), which then abstracts a hydrogen from another molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), continuing the damaging cycle.

-

Chain Termination: BZDP donates the hydrogen atom from its phenolic hydroxyl (-OH) group to the peroxyl radical (ROO•). This neutralizes the reactive radical, terminating the chain reaction.[9]

-

Stabilization: The resulting BZDP phenoxyl radical is highly stabilized by resonance within the benzene ring and by the bulky dodecyl and benzotriazole groups (steric hindrance).[7] This stability prevents the phenoxyl radical from initiating a new oxidation chain, effectively acting as a "radical sink."

Caption: Free radical scavenging mechanism of the hindered phenol in BZDP.

Experimental Protocols for Functional Validation

To empirically validate the dual-action mechanism of BZDP, standardized laboratory procedures can be employed. The following protocols provide a framework for assessing its UV absorption and antioxidant properties.

Protocol: Characterization of UV Absorption by UV-Vis Spectrophotometry

This protocol determines the wavelength range of UV absorption and the molar absorptivity of BZDP, confirming its efficacy as a UV absorber.

Objective: To obtain the UV-Vis absorption spectrum of BZDP.

Materials:

-

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (BZDP)

-

Spectrophotometric grade solvent (e.g., Toluene, Chloroform, or Ethanol)

-

Dual-beam UV-Vis spectrophotometer[10]

-

Matched quartz cuvettes (1 cm path length)[11]

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of BZDP and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 1.0 and 1.5. This ensures the measurement is within the linear range of the Beer-Lambert law.[10]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 250 nm to 500 nm).[12]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the BZDP working solution, and then fill it. Place it back into the sample holder.

-

Spectrum Acquisition: Scan the sample across the same wavelength range. The resulting plot of absorbance vs. wavelength is the UV-Vis spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). This peak, typically between 300-400 nm for HBTs, confirms its function as a UVA/UVB absorber.[3]

Protocol: Evaluation of Antioxidant Activity by DPPH Radical Scavenging Assay

This colorimetric assay quantifies the capacity of BZDP to scavenge free radicals, confirming its antioxidant function.[13]

Objective: To determine the IC₅₀ value (the concentration required to scavenge 50% of radicals) of BZDP.

Materials:

-

BZDP

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Positive control (e.g., BHT, Ascorbic Acid, or Trolox)[14]

-

96-well microplate reader or spectrophotometer

-

Micropipettes

Procedure:

-

DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light, exhibiting a deep violet color.[15]

-

Sample Preparation: Prepare a stock solution of BZDP in methanol (e.g., 1 mg/mL). From this, create a series of serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare the same concentrations for the positive control.

-

Assay Reaction: In a 96-well plate, add 50 µL of each sample dilution to different wells. Then, add 150 µL of the DPPH solution to each well.[15]

-

Control Wells: Prepare a blank well containing 200 µL of methanol and a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[16] The violet color will fade to yellow in the presence of an antioxidant.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of BZDP.

-

Determine the IC₅₀ value from the graph. A lower IC₅₀ value indicates higher antioxidant activity.[17]

-

Table 2: Illustrative Antioxidant Activity Data

Note: The following data are hypothetical and serve for illustrative purposes, as specific IC₅₀ values for BZDP are not widely published. They are based on typical values for hindered phenolic antioxidants.

| Compound | DPPH Assay IC₅₀ (µM) | Reference(s) |

| BZDP (Illustrative) | ~75 | Based on similar phenols[17] |

| BHT (Control) | ~68 | [17] |

| Ascorbic Acid (Control) | ~50 | [17] |

Summary

2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol is a sophisticated stabilizer that provides comprehensive protection through two well-defined, powerful mechanisms. Its benzotriazole core executes a highly efficient, photochemically stable cycle of UV energy absorption and harmless dissipation, while its hindered phenolic moiety acts as a potent free-radical scavenger to terminate oxidative chain reactions. This dual functionality makes it an invaluable tool for enhancing the durability and lifespan of a wide array of materials. The experimental protocols detailed herein provide a robust framework for researchers to quantify and validate these critical performance attributes.

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

-

Amfine Chemical Corporation. Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]

-

Lhiaubet-Vallet, V., et al. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. PubMed. [Link]

-

Do, T. T., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]

-

Liu, Y., et al. (2015). Excited State Intramolecular Proton Transfer of a Chromophore Linked to Benzotriazole Derivatives. MDPI. [Link]

-

Li, J., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC - NIH. [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]

-

Lhiaubet-Vallet, V., et al. (2004). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society. [Link]

-

Woessner, G., et al. (1985). Ultraviolet stabilizers of the 2-hydroxyphenylbenzotriazole class - influence of the solvent on the absorption spectra and photochemical deactivation mechanism. ACS Publications. [Link]

-

Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association. [Link]

-

Tanimoto, H., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]

-

Suhadolnik, J. C., et al. (2025). Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. [Link]

-

Kupka, T., et al. (2020). Spectra and Photorelaxation of Hydroxyphenyl-benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles. PubMed. [Link]

-

Boughendjioua, H., & Djeddi, N. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

da Rosa, G. S., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

Lou, Z., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

-

Do, T. T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]

-

Wikipedia. Ultraviolet–visible spectroscopy. Wikipedia. [Link]

-

Drawell. How to Use UV Vis Spectrophotometer. Drawell. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

-

Adedayo, B. C., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]

-

Brand-Williams, W., et al. (1995). Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E Against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems. PubMed. [Link]

-

Havlínová, B., et al. (2016). Scheme of the formula of the antioxidant BHT (2 ,6-ditert-butyl-4-4-methyl phenol). ResearchGate. [Link]

Sources

- 1. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 2. paint.org [paint.org]

- 3. nbinno.com [nbinno.com]

- 4. Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longchangchemical.com [longchangchemical.com]

- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 8. partinchem.com [partinchem.com]

- 9. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Guardian: A Technical Guide to the Photostabilizer 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

A Senior Application Scientist's Field Guide for Researchers and Formulation Professionals

In the landscape of material science, cosmetics, and polymer chemistry, the fight against photodegradation is a critical endeavor. The integrity, efficacy, and aesthetic appeal of a product can be compromised by exposure to ultraviolet (UV) radiation. This guide provides an in-depth technical overview of a powerful tool in this fight: the UV absorber known as 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Intended for researchers, scientists, and formulation professionals, this document moves beyond a simple datasheet to offer a deeper understanding of its identity, mechanism, and practical application, grounded in established scientific principles.

Correct Identification of a Versatile Stabilizer

A significant point of confusion in literature and commercial listings surrounds the core chemical structure of the compound associated with CAS Number 125304-04-3. While the user query specified a benzothiazole moiety, the overwhelming majority of technical data, safety sheets, and commercial products linked to this CAS number identify the compound as a benzotriazole derivative.

-

User Query Structure: 2-(2H-Benzothia zol-2-yl)-6-(dodecyl)-4-methylphenol

-

Dominant Literature & CAS Registry (125304-04-3): 2-(2H-Benzotria zol-2-yl)-6-dodecyl-4-methylphenol

The key difference lies in the five-membered heterocyclic ring: a benzothiazole contains sulfur and nitrogen, while a benzotriazole contains three nitrogen atoms. For the purpose of scientific accuracy and alignment with established regulatory and commercial data, this guide will focus on the benzotriazole structure, which is correctly identified by CAS No. 125304-04-3. It is imperative for researchers to verify the structure and associated CAS number of their materials to ensure correct application and adherence to safety protocols.

This compound is known by a variety of synonyms and trade names, reflecting its widespread use across industries.

| Identifier Type | Value |

| IUPAC Name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol |

| CAS Number | 125304-04-3[1][2][3] |

| Common Synonyms | BENZOTRIAZOLYL DODECYL p-CRESOL[3][4][5] |

| Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear[6][7] | |

| Commercial Trade Names | Tinuvin® 571[4][8][9] |

| PowerSorb™ 571 | |

| UV-571[3][10] | |

| SONGSORB CS171[3][10] |

Mechanism of Action: An Intramolecular Energy Funnel

The efficacy of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol as a UV absorber lies in its molecular structure, which is engineered to harmlessly dissipate high-energy UV radiation. The mechanism is a sophisticated process of excited-state intramolecular proton transfer (ESIPT).[11]

-

UV Absorption: The benzotriazole moiety acts as a chromophore, strongly absorbing UV radiation across a broad range, typically from 300 to 400 nm.[1][12]

-

Excited State Formation: Upon absorbing a UV photon, the molecule is promoted to an electronically excited state.

-

Intramolecular Proton Transfer: The molecule's geometry allows for an ultrafast, reversible transfer of the proton from the ortho-hydroxyl group to one of the nitrogen atoms on the adjacent benzotriazole ring. This creates a transient, lower-energy keto-type tautomer.[2][11]

-

Energy Dissipation: The tautomer rapidly returns to its original, more stable enol-form ground state. The energy absorbed from the UV photon is released not as damaging radiation, but as harmless, low-energy heat into the surrounding matrix.[2][11]

This entire cycle occurs within picoseconds, allowing a single molecule to undergo thousands of these cycles without significant degradation. This photophysical process acts as a highly efficient energy sink, intercepting UV rays before they can generate free radicals and initiate the degradation of the host polymer or formulation.

Caption: Generalized workflow for the synthesis of hydroxyphenyl benzotriazole UV absorbers.

Applications in Research and Industry

The primary utility of this compound is as a light stabilizer. Its liquid form, low volatility, and high compatibility make it exceptionally versatile.

-

Polymers & Plastics: It is widely used in materials like PVC, polyurethanes (PUR), polymethyl methacrylate (PMMA), and polyolefins to prevent yellowing, cracking, and loss of gloss. [9]* Coatings & Adhesives: In clear coats, varnishes, and adhesives, it protects both the coating itself and the underlying light-sensitive substrate (e.g., wood, plastic) from degradation. [9][13]* Cosmetic Formulations: It is used to protect light-sensitive ingredients within cosmetic products, such as fragrances, colorants, and natural extracts, thereby extending shelf-life and maintaining product quality. It acts as a formulation stabilizer, not as an active sunscreen ingredient for skin. [4] Relevance to Drug Development Professionals:

While direct use as a stabilizer for Active Pharmaceutical Ingredients (APIs) in final dosage forms is not widely documented in public literature, its role is highly relevant in the broader context of pharmaceutical development:

-

Packaging Protection: It can be incorporated into polymeric packaging materials (e.g., plastic bottles, films, containers) to protect light-sensitive drugs from degradation by filtering UV rays that penetrate the packaging.

-

Excipient Stabilization: Light-sensitive excipients within a formulation, such as colorants or polymers used in controlled-release coatings, can be protected by its inclusion.

-

Device Components: For drug-device combination products, plastic components that are exposed to light can be stabilized to ensure mechanical integrity and prevent the leaching of degradants.

Toxicology and Safety Profile

Toxicological data suggests the compound has low acute toxicity. However, as with any chemical, proper handling is essential.

-

Acute Toxicity: Studies indicate low acute toxicity.

-

Irritation: Prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory tract.

-

Environmental: The compound is classified as toxic to aquatic life with long-lasting effects (H411), necessitating proper disposal and avoidance of environmental release. [3]* 90-Day Study: A 90-day repeated oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of <100 mg/kg/day in males (due to effects on blood coagulation and kidneys) and 1000 mg/kg/day in females.

Researchers and formulators must always consult the latest Safety Data Sheet (SDS) provided by the manufacturer for comprehensive handling, storage, and emergency information.

References

-

How do UV absorbers work? - Raytop Chemical. (2022, July 12). Retrieved from [Link]

-

Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Retrieved from [Link]

-

Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzotriazole UV Absorber - Tintoll. Retrieved from [Link]

-

Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate. (2025, August 9). Retrieved from [Link]

-

2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol - PMC - NIH. Retrieved from [Link]

-

Maximize UV Protection with BASF's Tinuvin 571: Trusted Light Stabilizer from Top Manufacturer. Retrieved from [Link]

- US7655805B2 - Method for synthesizing benzotriazole - Google Patents.

-

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, >99% (GC), Certified, 100ml - Chemsavers. Retrieved from [Link]

-

Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details - SRS | US EPA. Retrieved from [Link]

-

benzotriazolyl dodecyl p-cresol, 125304-04-3 - The Good Scents Company. Retrieved from [Link]

Sources

- 1. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 2. partinchem.com [partinchem.com]

- 3. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 5. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. specialchem.com [specialchem.com]

- 9. specialchem.com [specialchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]

- 13. basf.com [basf.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol

Introduction: The Significance of Substituted Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds renowned for their diverse chemical reactivity and broad spectrum of biological and industrial activities.[1] Their rigid, fused-ring structure imparts unique photophysical properties, making them exceptional candidates for various applications. The specific compound of interest, 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, has garnered significant attention as a high-performance UV light absorber and antioxidant.[2][3][4] The strategic incorporation of a long dodecyl chain enhances its solubility in organic media and polymer matrices, while the phenolic group provides antioxidant capabilities.